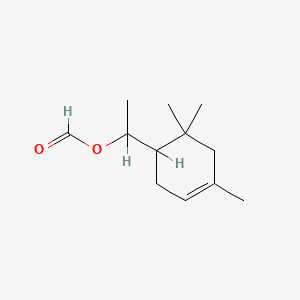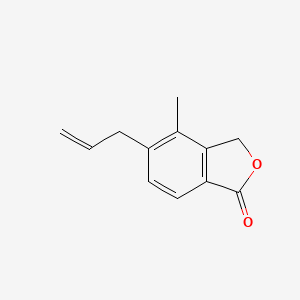![molecular formula C8H17NO B8642082 2-methoxy-N-[(2-methylcyclopropyl)methyl]ethanamine](/img/structure/B8642082.png)
2-methoxy-N-[(2-methylcyclopropyl)methyl]ethanamine
概要
説明
2-methoxy-N-[(2-methylcyclopropyl)methyl]ethanamine is an organic compound with the molecular formula C8H17NO. It is a specialized chemical used in various scientific and industrial applications. This compound is characterized by its unique structure, which includes a methoxyethyl group and a methylcyclopropylmethyl group attached to an amine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[(2-methylcyclopropyl)methyl]ethanamine involves several steps. One common method includes the reaction of 2-methoxyethanol with 2-methylcyclopropylmethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets industry standards .
化学反応の分析
Types of Reactions
2-methoxy-N-[(2-methylcyclopropyl)methyl]ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced .
科学的研究の応用
2-methoxy-N-[(2-methylcyclopropyl)methyl]ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use this compound to study its effects on biological systems.
Industry: This compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-methoxy-N-[(2-methylcyclopropyl)methyl]ethanamine involves its interaction with specific molecular targets. The methoxyethyl group can participate in hydrogen bonding, while the methylcyclopropylmethyl group can interact with hydrophobic regions of target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- (2-Methoxyethyl)methylamine
- (2-Methylcyclopropyl)methylamine
- (2-Methoxyethyl)[(2-methylcyclopropyl)ethyl]amine
Uniqueness
2-methoxy-N-[(2-methylcyclopropyl)methyl]ethanamine is unique due to the presence of both a methoxyethyl group and a methylcyclopropylmethyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .
特性
分子式 |
C8H17NO |
|---|---|
分子量 |
143.23 g/mol |
IUPAC名 |
2-methoxy-N-[(2-methylcyclopropyl)methyl]ethanamine |
InChI |
InChI=1S/C8H17NO/c1-7-5-8(7)6-9-3-4-10-2/h7-9H,3-6H2,1-2H3 |
InChIキー |
FESYDSRFFJGJIW-UHFFFAOYSA-N |
正規SMILES |
CC1CC1CNCCOC |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-{[(Benzyloxy)carbonyl]amino}-3-cyclohexylpropanoic acid](/img/structure/B8642037.png)



![1-[(3,4-Dichlorophenyl)methyl]imidazolidin-2-one](/img/structure/B8642064.png)





